5-Amino-3-(3-iodophenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(3-iodophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group at the 5-position and an iodophenyl group at the 3-position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-iodophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-iodoaniline with hydrazine hydrate and formic acid, followed by cyclization with triethyl orthoformate. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-iodophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro-3-(3-iodophenyl)-1H-1,2,4-triazole
Reduction: 3-Phenyl-1H-1,2,4-triazole
Substitution: 5-Amino-3-(3-azidophenyl)-1H-1,2,4-triazole
Scientific Research Applications
5-Amino-3-(3-iodophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-iodophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(3-bromophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-fluorophenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(3-iodophenyl)-1H-1,2,4-triazole is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can enhance the compound’s reactivity and facilitate specific interactions with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H7IN4 |
---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
5-(3-iodophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H7IN4/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) |
InChI Key |
JFZWMRVPBCCCGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC(=NN2)N |
Origin of Product |
United States |
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